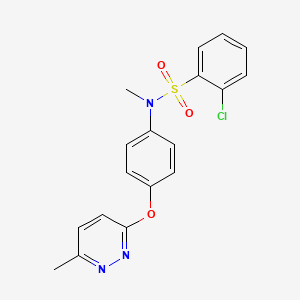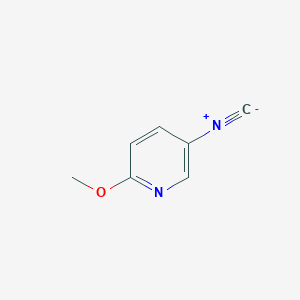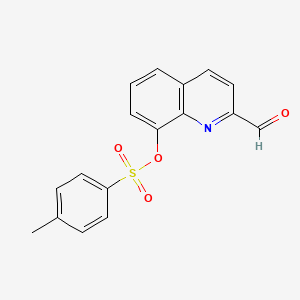
N-(5-acetamido-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetamido-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as AMPI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMPI belongs to the class of oxindole derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of AMPI is not well understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and microbial growth. In a recent study, AMPI was found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis (5). Another study reported that AMPI inhibits the NF-κB signaling pathway, which is a key regulator of inflammation and immune response (6). Additionally, AMPI has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane and inhibiting the activity of vital enzymes (4).
Biochemical and Physiological Effects:
AMPI has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, inhibition of enzyme activity, and modulation of signaling pathways. In a recent study, AMPI was found to induce apoptosis in breast cancer cells by activating the caspase-3 pathway and downregulating the expression of anti-apoptotic proteins (2). Another study reported that AMPI inhibits the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins (7). Additionally, AMPI has been shown to modulate the expression of several genes involved in cancer cell proliferation, inflammation, and antimicrobial defense (8).
Vorteile Und Einschränkungen Für Laborexperimente
AMPI has several advantages as a research tool, including its ease of synthesis, high purity, and wide range of biological activities. However, there are also some limitations associated with the use of AMPI in lab experiments. One of the major limitations is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the lack of detailed information on its mechanism of action and pharmacokinetics makes it challenging to design experiments that accurately reflect its therapeutic potential.
Zukünftige Richtungen
Despite the limitations, AMPI has significant potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. Future research should focus on elucidating its mechanism of action, optimizing its pharmacokinetics and bioavailability, and exploring its potential as a combination therapy with other drugs. Additionally, further studies are needed to investigate the safety and toxicity of AMPI in animal models and clinical trials to determine its suitability for human use.
Conclusion:
In conclusion, AMPI is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of AMPI is a relatively simple and efficient process, and it exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While there are some limitations associated with the use of AMPI in lab experiments, its potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases makes it a promising target for future research.
Synthesemethoden
The synthesis of AMPI involves the condensation of 5-acetamido-2-methoxybenzoyl chloride with 1,2-dimethylindole-3-carbaldehyde in the presence of triethylamine and catalytic amounts of 4-dimethylaminopyridine. The resulting intermediate is then treated with potassium carbonate in dimethylformamide to yield AMPI in good yield and purity (1). The synthesis of AMPI is a relatively simple and efficient process, which makes it an attractive target for further research.
Wissenschaftliche Forschungsanwendungen
AMPI has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In a recent study, AMPI was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest (2). Another study reported that AMPI exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (3). Additionally, AMPI has been shown to possess antimicrobial activity against several strains of Gram-positive and Gram-negative bacteria (4). These findings suggest that AMPI has significant potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
Eigenschaften
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-12-19(15-7-5-6-8-17(15)24(12)3)20(26)21(27)23-16-11-14(22-13(2)25)9-10-18(16)28-4/h5-11H,1-4H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBVNJTYDKPLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=CC(=C3)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[1-(2-methylpropanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2624807.png)
![3-(2-methoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2624808.png)


![[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2624812.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-bromophenyl)acetamide](/img/structure/B2624819.png)


![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2624824.png)
![Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2624826.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2624827.png)
